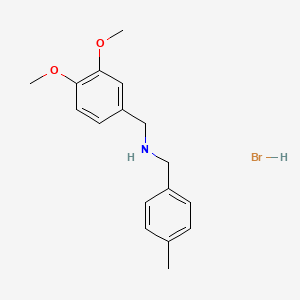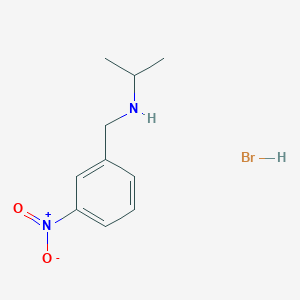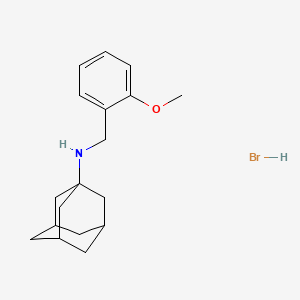
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Dimethylamino)-3-piperidinol dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a piperidinol ring substituted with a dimethylamino group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)-3-piperidinol dihydrochloride typically involves the reaction of piperidinol with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: trans-4-(Dimethylamino)-3-piperidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidinols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-4-(Dimethylamino)-3-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is utilized as a reagent for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable for biochemical assays.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting neurological disorders and other diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of trans-4-(Dimethylamino)-3-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to cross biological membranes enhances its efficacy in various applications.
Comparación Con Compuestos Similares
- trans-4-(Dimethylamino)cyclohexanol
- trans-4-(Dimethylamino)-4’-cyanostilbene
- trans-4-(Dimethylamino)styryl-1-methylpyridinium iodide
Comparison: Compared to these similar compounds, trans-4-(Dimethylamino)-3-piperidinol dihydrochloride exhibits unique properties due to the presence of the piperidinol ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1609406-33-8 |
|---|---|
Fórmula molecular |
C7H17ClN2O |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
(3S,4S)-4-(dimethylamino)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-9(2)6-3-4-8-5-7(6)10;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
RNPCSBPVXOFDRL-LEUCUCNGSA-N |
SMILES |
CN(C)C1CCNCC1O.Cl.Cl |
SMILES isomérico |
CN(C)[C@H]1CCNC[C@@H]1O.Cl |
SMILES canónico |
CN(C)C1CCNCC1O.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrobromide](/img/structure/B3107141.png)
![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)

amine hydrobromide](/img/structure/B3107179.png)



![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)
![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)
